Isomaltitol Isomaltitol Isomaltitol is a glycosyl alditol consisting of alpha-D-glucopyranose and D-glucitol residues joined in sequence by a (1->6)-glycosidic bond. It is an O-acyl carbohydrate and a glycosyl alditol. It derives from a beta-D-glucose and a D-glucitol.
Brand Name: Vulcanchem
CAS No.: 534-73-6
VCID: VC0530920
InChI: InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-/m0/s1
SMILES: C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
Molecular Formula: C12H24O11
Molecular Weight: 344.31 g/mol

Isomaltitol

CAS No.: 534-73-6

Cat. No.: VC0530920

Molecular Formula: C12H24O11

Molecular Weight: 344.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Isomaltitol - 534-73-6

Specification

CAS No. 534-73-6
Molecular Formula C12H24O11
Molecular Weight 344.31 g/mol
IUPAC Name (2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
Standard InChI InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-/m0/s1
Standard InChI Key SERLAGPUMNYUCK-YJOKQAJESA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O
SMILES C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
Appearance Solid powder

Introduction

Chemical Composition and Structural Properties

Molecular Architecture

Isomaltitol is an equimolar mixture of two diastereomeric disaccharides: 1,1-GPM and 1,6-GPS. The former consists of glucose and mannitol linked via a (1→1)-glycosidic bond, while the latter comprises glucose and sorbitol connected through a (1→6)-glycosidic bond . This structural duality contributes to its unique functional properties, including reduced hygroscopicity compared to other polyols . The compound’s molecular conformation, as depicted in its 2D and 3D structural models, reveals a compact arrangement that enhances thermal stability, making it suitable for baking applications .

Table 1: Physicochemical Properties of Isomaltitol

PropertyValueSource
Molecular FormulaC₁₂H₂₄O₁₁
Molecular Weight344.31 g/mol
Melting Point145–150°C
Solubility24.9 g/100 mL (20°C)
Caloric Value2 kcal/g
Sweetness Relative to Sucrose45–60%

Synthesis and Isomerization

Isomaltitol is industrially produced through the enzymatic isomerization of sucrose, followed by hydrogenation. Sucrose isomerase (SIase), derived from microbial sources such as Yarrowia lipolytica, catalyzes the conversion of sucrose to isomaltulose, which is subsequently hydrogenated to yield isomaltitol . Recent advancements in immobilized SIase technology have optimized this process, achieving substrate conversion rates exceeding 90% under conditions of 40°C and pH 6.0 . Pretreatment of raw materials, such as beet molasses, with α-galactosidase enhances sucrose availability, further improving yield efficiency .

Metabolic and Gastrointestinal Effects

Gastrointestinal Tolerance

Table 2: Gastrointestinal Tolerance Thresholds for Common Polyols

PolyolTolerance Threshold (g/day)Primary Symptoms
Isomaltitol20–30Flatulence, mild diarrhea
Xylitol10–15Bloating, diarrhea
Erythritol30–50Laxative effect
Maltitol15–20Cramping, distension
Data synthesized from

Industrial Applications and Regulatory Status

Food Industry Utilization

Isomaltitol’s tooth-friendly properties, stemming from its non-fermentability by oral bacteria, have led to its widespread use in sugar-free candies, chewing gums, and pharmaceuticals . Its high thermal stability (decomposition temperature >160°C) and low hygroscopicity make it ideal for baked goods and chocolate coatings . Additionally, blends with high-intensity sweeteners like sucralose replicate the sensory profile of sucrose, addressing its inherent lower sweetness .

Global Regulatory Approvals

Isomaltitol holds regulatory approval in over 100 countries, including the United States (FDA GRAS Notice 393), the European Union (E953), and Australia/NZ (Standard 1.3.1) . Its safety profile, validated by long-term toxicological studies, underscores its acceptance in functional foods and pediatric formulations .

Table 3: Regulatory Status of Isomaltitol by Region

RegionApproval YearDesignationMax Daily Intake
United States1990GRASNot specified
European Union1994E95350 g/day
Australia2001Approved additive30 g/day
Canada1998Food additive20 g/day
Data sourced from

Analytical Detection Methods

High-Performance Liquid Chromatography (HPLC)

HPLC with pulsed amperometric detection (PAD) is the gold standard for quantifying isomaltitol in food matrices. A validated method using a CarboPac PA300 column achieves linear calibration (r² >0.999) for isomaltitol concentrations ranging from 50–120 µg/mL, with a detection limit of 0.1 µg/g . Co-eluting sugars, such as sorbitol and maltitol, are resolved through gradient elution, enabling precise quantification in complex samples .

Enzymatic Assays

Enzymatic kits utilizing NADH-linked spectrophotometry offer rapid, cost-effective alternatives for isomaltitol detection in industrial settings. These assays exploit the specificity of polyol dehydrogenases, though cross-reactivity with structurally similar alcohols (e.g., mannitol) necessitates confirmatory testing .

Emerging Research and Future Directions

Biotechnological Innovations

Recent advances in enzyme immobilization techniques have revolutionized isomaltitol production. Immobilized SIase on polyvinyl alcohol-alginate beads retains >80% activity after 16 reuse cycles, significantly reducing manufacturing costs . Furthermore, metabolic engineering of Yarrowia lipolytica strains has enhanced SIase thermostability, enabling operation at 50°C and pH 5.5—conditions that minimize microbial contamination .

Health Outcomes in Special Populations

Ongoing clinical trials are investigating isomaltitol’s prebiotic potential in modulating gut microbiota composition in obese individuals. Preliminary data suggest increased Bifidobacterium abundance, correlating with improved lipid metabolism . Additionally, its role in calcium absorption—owing to non-interference with intestinal transporters—is under exploration for osteoporosis management .

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